molecular formula C17H22BNO5S B7956585 N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7956585
M. Wt: 363.2 g/mol
InChI Key: QJUKGZGTLGZRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a furan ring, a benzenesulfonamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor. This is followed by the introduction of the benzenesulfonamide group and the dioxaborolane moiety. Common reagents used in these reactions include boronic acids, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The sulfonamide group can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be compared with other similar compounds such as:

    N-(Furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group.

    5-Fluoro-N-(furan-2-ylmethyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a fluorine atom and a benzamide group, offering different reactivity and properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO5S/c1-16(2)17(3,4)24-18(23-16)14-9-5-6-10-15(14)25(20,21)19-12-13-8-7-11-22-13/h5-11,19H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKGZGTLGZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.